molecular formula C20H27BrN2O3 B11104004 Ethyl 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate

Ethyl 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate

Cat. No.: B11104004
M. Wt: 423.3 g/mol
InChI Key: WPYHVBPAZAIVNR-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a piperidine moiety, making it a valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-3-CARBOXYLATE involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the tricyclic indole . This intermediate can then undergo further reactions to introduce the bromine, methoxy, and piperidine groups. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-3-CARBOXYLATE has numerous scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological molecules, influencing cellular processes. The bromine and methoxy groups may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:

The uniqueness of ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-[(4-METHYLPIPERIDINO)METHYL]-1H-INDOLE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H27BrN2O3

Molecular Weight

423.3 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate

InChI

InChI=1S/C20H27BrN2O3/c1-5-26-20(24)19-14-10-18(25-4)15(21)11-16(14)22(3)17(19)12-23-8-6-13(2)7-9-23/h10-11,13H,5-9,12H2,1-4H3

InChI Key

WPYHVBPAZAIVNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCC(CC3)C

Origin of Product

United States

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